8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
Description
8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is a heterocyclic compound featuring a naphthalene backbone fused with a partially saturated oxazole ring (4,5-dihydrooxazole). The bromine substituent at position 8 and the methyl group at position 2 impart distinct electronic and steric properties. This compound is synthesized via cyclization reactions involving 1-amino-2-naphthol derivatives and carboxylic acid precursors, followed by dehydrogenation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve the dihydrooxazole structure .
Properties
IUPAC Name |
8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUDXNGWDDBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole typically involves the reaction of 2-naphthol with isobutylaldehyde in the presence of hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in 74.6% yield . This method is a common approach for synthesizing dihydronaphthofuran derivatives.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities, bulk manufacturing, sourcing, and procurement services for 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various oxazole derivatives with different functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: It is studied for its potential antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxazole derivatives, including 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole, are explored for their therapeutic potential. They are investigated for their ability to modulate various biological pathways and treat diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Analysis :
- The dihydrooxazole ring in the target compound reduces conjugation compared to fully aromatic analogs like (E)-2-(4-methylstyryl)naphtho[1,2-d]oxazole, which exhibits high fluorescence quantum yields (0.7–1) due to extended π-systems .
- In contrast, BBO’s planar fused aromatic system enables applications in organic electronics, whereas the dihydrooxazole’s reduced planarity may limit such uses .
Analysis :
- The bromine substituent in the target compound may enhance bioactivity, as seen in related naphthooxazoles with antidiabetic and antifungal properties .
- Fluorescence efficiency is likely lower than in fully aromatic analogs like (E)-2-(4-methylstyryl)naphtho[1,2-d]oxazole due to the dihydro ring’s reduced conjugation .
- BBO’s lack of biological activity contrasts with its utility in materials science, underscoring the trade-off between electronic and bioactive optimization .
Biological Activity
8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.
- Chemical Formula : C₁₂H₁₀BrNO
- CAS Number : 88075-91-6
- Molecular Weight : 250.12 g/mol
The compound features a bromine atom at the 8-position and a methyl group at the 2-position of the naphtho[1,2-d]oxazole structure, which influences its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 8-bromo derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, research indicates that 8-bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole exhibits activity against breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase. This mechanism is thought to be mediated through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
Table 1: Cytotoxicity of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.31 | Induction of G0/G1 phase arrest |
| HeLa | 0.45 | Apoptosis via mitochondrial pathway |
| A549 | 0.50 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The presence of the bromine substituent enhances its interaction with microbial targets, potentially leading to increased efficacy .
Table 2: Antimicrobial Activity of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
The biological activity of 8-bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to cellular receptors that regulate cell growth and survival.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed upon treatment with this compound, leading to apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability along with increased markers for apoptosis (caspase activation). Furthermore, flow cytometry analysis confirmed the accumulation of cells in the G0/G1 phase after treatment with 8-bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole .
Another study focused on its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that this compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
